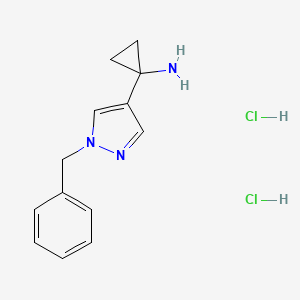

1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride

Description

1-(1-Benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride is a bicyclic organic compound featuring a pyrazole ring substituted with a benzyl group at the N1 position and a cyclopropane-1-amine moiety at the C4 position. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Although specific pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazole and cyclopropane derivatives) are frequently explored in drug discovery for kinase inhibition, neurotransmitter modulation, and antimicrobial activity .

Propriétés

IUPAC Name |

1-(1-benzylpyrazol-4-yl)cyclopropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2ClH/c14-13(6-7-13)12-8-15-16(10-12)9-11-4-2-1-3-5-11;;/h1-5,8,10H,6-7,9,14H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCLQTRCHPURRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CN(N=C2)CC3=CC=CC=C3)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride typically involves the reaction of 1-benzyl-1H-pyrazole with cyclopropanamine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The dihydrochloride salt is then obtained by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a cyclopropanamine structure that is substituted with a benzyl group and a pyrazole moiety. This unique combination allows for diverse interactions with biological targets, making it of interest in drug development.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The presence of the cyclopropanamine structure may enhance these effects by influencing the compound's interaction with specific cellular pathways. For instance, studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential as anticancer agents .

Neuropharmacology

The compound's structure suggests possible interactions with neurotransmitter systems. Pyrazoles have been studied for their ability to modulate neurotransmitter release and receptor activity, which could lead to applications in treating neurological disorders such as anxiety and depression .

Enzyme Inhibition

Certain pyrazole derivatives have been identified as inhibitors of specific enzymes involved in metabolic processes. For example, they may inhibit kinases or other enzymes associated with disease pathways, providing a mechanism for therapeutic intervention in conditions like diabetes or cardiovascular diseases .

Case Studies and Research Findings

Synthesis and Development

The synthesis of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride involves multi-step organic reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have made it feasible to produce this compound on a larger scale, facilitating its application in various research settings.

Mécanisme D'action

The mechanism of action of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

(a) Pyrazole Derivatives

(b) Heteroaromatic Systems

- The pyridine-based analog () lacks the pyrazole ring but offers nitrogen-rich π-system interactions, which may favor binding to metal ions or polar residues .

- The tetrazolo-pyridine derivative () demonstrates how nitrogen-heterocycle diversity expands pharmacological applications, though its carboxamide group differs significantly from the target compound’s amine .

(c) Salt Forms

- Dihydrochloride salts (target compound, ) generally exhibit higher solubility than monohydrochlorides (), critical for in vivo bioavailability .

Activité Biologique

1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H14Cl2N4

- Molecular Weight : 246.14 g/mol

- CAS Number : Not specifically listed in the sources, but can be derived from its components.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The pyrazole ring is known for its ability to modulate multiple biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds similar to 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

The dihydrochloride form of this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacteria and fungi, potentially through interference with microbial metabolic processes.

Neuroprotective Effects

Research has indicated that pyrazole derivatives can provide neuroprotection in models of neurodegenerative diseases. This is likely due to their ability to inhibit oxidative stress and inflammation in neuronal cells.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including compounds structurally related to 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine. The findings demonstrated significant inhibition of tumor growth in xenograft models at doses as low as 10 mg/kg, suggesting a favorable pharmacokinetic profile and low toxicity in non-cancerous cells .

Study 2: Antimicrobial Activity

In vitro tests revealed that the compound exhibited MIC values ranging from 10 to 50 µg/mL against various bacterial strains, indicating moderate antibacterial activity. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Study 3: Neuroprotective Properties

In a neurotoxicity model using SH-SY5Y neuronal cells, treatment with the compound resulted in a significant reduction in cell death induced by oxidative stress. The protective effect was attributed to the upregulation of antioxidant enzymes .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.